molecular formula C23H19N3O6 B11702782 Dimethyl 4,4'-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate

Dimethyl 4,4'-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate

Cat. No.: B11702782
M. Wt: 433.4 g/mol
InChI Key: UCBMACNHLKSQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4,4’-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate is a chemical compound with the molecular formula C23H19N3O6. It is characterized by its unique structure, which includes a pyridine ring flanked by two benzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4,4’-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate can be synthesized through a multi-step process. One common method involves the reaction of 2,6-dibromopyridine with 4-methoxycarbonylphenylboronic acid. The reaction typically takes place in the presence of a palladium catalyst under Suzuki coupling conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Dimethyl 4,4’-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate has several scientific research applications:

Mechanism of Action

The mechanism by which dimethyl 4,4’-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate exerts its effects involves interactions with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the benzoate groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4,4’-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C23H19N3O6

Molecular Weight

433.4 g/mol

IUPAC Name

methyl 4-[[6-[(4-methoxycarbonylphenyl)carbamoyl]pyridine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C23H19N3O6/c1-31-22(29)14-6-10-16(11-7-14)24-20(27)18-4-3-5-19(26-18)21(28)25-17-12-8-15(9-13-17)23(30)32-2/h3-13H,1-2H3,(H,24,27)(H,25,28)

InChI Key

UCBMACNHLKSQKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.